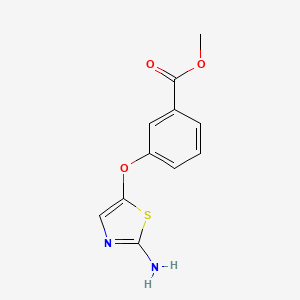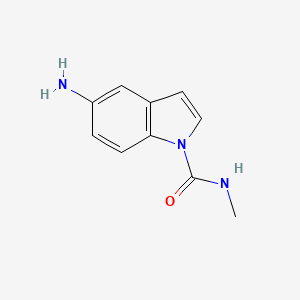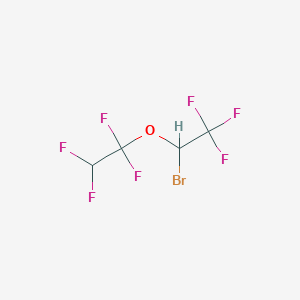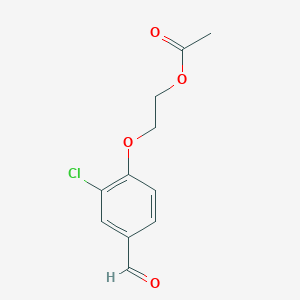
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro group, an acetoxy-ethoxy group, and an aldehyde functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde as the starting material.
Etherification: The hydroxy group is etherified using ethylene oxide under basic conditions to form 3-chloro-4-(2-hydroxyethoxy)benzaldehyde.
Acetylation: The hydroxyl group in the intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: 3-Chloro-4-(2-acetoxy-ethoxy)benzoic acid.
Reduction: 3-Chloro-4-(2-acetoxy-ethoxy)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-(2-acetoxy-ethoxy)benzaldehyde.
Applications De Recherche Scientifique
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its functional groups that can be modified to enhance biological activity.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde depends on its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.
Chloro Group: The chloro group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets.
Acetoxy-Ethoxy Group: This group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Lacks the acetoxy-ethoxy group, making it less soluble and less versatile in reactions.
4-(2-Acetoxy-ethoxy)benzaldehyde: Lacks the chloro group, reducing its reactivity in nucleophilic substitution reactions.
3-Chloro-4-(2-hydroxyethoxy)benzaldehyde: Lacks the acetoxy group, making it less stable and less bioavailable.
Uniqueness
3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H11ClO4 |
|---|---|
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
2-(2-chloro-4-formylphenoxy)ethyl acetate |
InChI |
InChI=1S/C11H11ClO4/c1-8(14)15-4-5-16-11-3-2-9(7-13)6-10(11)12/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
SDIQJZOGVFKNEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=C(C=C(C=C1)C=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
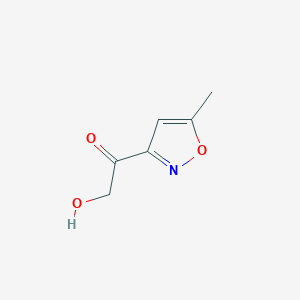
![6-Bromo-3-phenyl-imidazo[1,2-a]pyridine](/img/structure/B8450984.png)
![[2-(2-Bromophenylthiomethoxy)ethyl]trimethylsilane](/img/structure/B8450988.png)
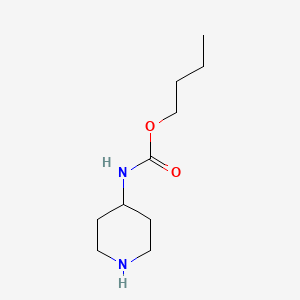


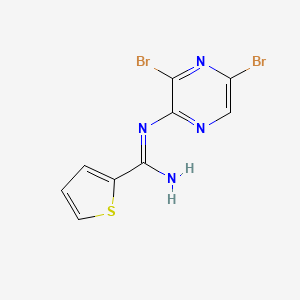
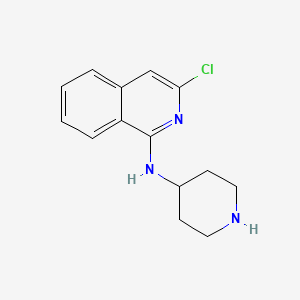
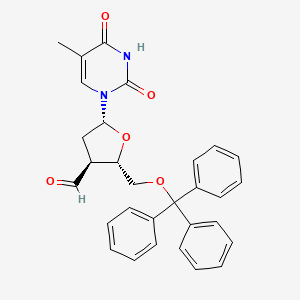
![2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8451030.png)
